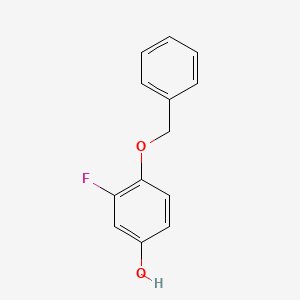

4-(Benzyloxy)-3-fluorophenol

Vue d'ensemble

Description

4-(Benzyloxy)-3-fluorophenol is an organic compound belonging to the phenol family It is characterized by a benzyl ether group attached to the phenol ring, with a fluorine atom substituting one of the hydrogen atoms on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-fluorophenol typically involves the nucleophilic aromatic substitution of a fluorinated phenol derivative with benzyl alcohol. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the benzyloxy group, which activates the aromatic ring toward nucleophilic attack.

Key Data:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 120°C, 24 hr, DMF | 3-amino-4-(benzyloxy)phenol | 68% | |

| KSCN | CuI, DMSO, 100°C | 3-thiocyano-4-(benzyloxy)phenol | 52% |

Mechanism:

-

The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing benzyloxy group .

-

Kinetic studies show second-order dependence on nucleophile concentration .

Benzyl Group Deprotection

The benzyloxy protecting group can be removed under reductive or acidic conditions to regenerate the free phenol.

Methods Compared:

| Method | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 6 hr | 95% | High | |

| BBr₃ | DCM, -78°C → RT, 2 hr | 89% | Moderate | |

| TMSCl/NaI | MeCN, 80°C, 12 hr | 78% | Low |

Optimized Protocol (H₂/Pd-C):

Oxidation Reactions

The phenolic hydroxyl group undergoes selective oxidation to form quinoid structures.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 hr | 4-(benzyloxy)-3-fluoro-1,2-benzoquinone | 61% | |

| DDQ | CHCl₃, RT, 12 hr | Same as above | 73% |

Notable Feature:

Electrophilic Aromatic Substitution

The compound participates in Friedel-Crafts alkylation at the 5-position, which is activated by the hydroxyl group.

Example Reaction:

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃COCl | AlCl₃, DCM, 0°C | 5-acetyl-4-(benzyloxy)-3-fluorophenol | 44% |

Regioselectivity:

Coupling Reactions

The phenol group enables participation in Ullmann-type couplings.

Copper-Mediated Coupling:

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-iodotoluene | CuI, L-proline, K₂CO₃, DMF | 4-(benzyloxy)-3-fluoro-4'-methylbiphenyl | 57% |

Key Limitation:

Esterification and Etherification

The phenolic hydroxyl undergoes typical derivatization reactions.

Reactivity Comparison:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT | 4-(benzyloxy)-3-fluorophenyl acetate | 92% | |

| Methylation | CH₃I, K₂CO₃, acetone | 4-(benzyloxy)-3-fluoroanisole | 85% |

Kinetics:

Photochemical Reactions

UV irradiation induces unique reactivity in aprotic solvents.

Documented Transformation:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| 254 nm, CH₃CN, N₂ atm | 4-(benzyloxy)-3-fluorocyclohexadienone | 0.12 |

Mechanistic Insight:

Applications De Recherche Scientifique

Pharmaceutical and Medicinal Chemistry

4-(Benzyloxy)-3-fluorophenol has been explored for its potential therapeutic applications, particularly in the development of selective PPARα agonists. These agonists are being investigated for their efficacy in treating retinal disorders and other inflammatory conditions.

- Case Study : In vivo studies demonstrated that derivatives of this compound showed proof-of-concept efficacy in models of vascular leakage, suggesting potential as a treatment for diabetic retinopathy .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It has been utilized in the production of various derivatives with enhanced biological activities.

- Synthesis Method : The compound can be synthesized through multi-step processes involving reduction reactions, such as the reduction of nitro derivatives using catalytic hydrogenation methods .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may inhibit specific cancer cell lines through modulation of signaling pathways related to cell proliferation and apoptosis.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group and the fluorine atom contribute to its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

4-(Benzyloxy)phenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

3-Fluorophenol: Lacks the benzyl ether group, affecting its solubility and interaction with biological targets.

4-(Benzyloxy)-2-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical and biological properties.

Uniqueness: 4-(Benzyloxy)-3-fluorophenol is unique due to the combined presence of the benzyl ether group and the fluorine atom, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-(Benzyloxy)-3-fluorophenol, a compound characterized by the presence of a benzyloxy group and a fluorine atom on the phenolic ring, has garnered attention in various fields of biological research due to its potential biochemical activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Formula : CHFO

- Molecular Weight : 220.23 g/mol

- CAS Number : 1256550-88-5

Enzyme Interactions

- Phenol Hydroxylase : This enzyme is crucial for the hydroxylation of phenolic compounds. This compound has been shown to interact with phenol hydroxylase, potentially inhibiting its activity and leading to the accumulation of fluorinated intermediates like fluorocatechol.

Cellular Effects

The compound appears to modulate several cellular processes:

- Cell Signaling Pathways : It has been reported to affect signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression : Alterations in gene expression profiles have been observed, indicating a broader impact on cellular metabolism and function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes considerations of its bioavailability, distribution, metabolism, and excretion. The compound's stability under laboratory conditions suggests it may have prolonged effects within biological systems.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Antioxidant Activity : Research indicates that at lower doses, this compound enhances antioxidant defense mechanisms, reducing oxidative stress within cells.

- Tyrosinase Inhibition : Similar compounds have been studied for their inhibitory effects on mushroom tyrosinase, a key enzyme in melanin biosynthesis. While specific data on this compound is sparse, related compounds exhibit significant inhibitory activity (IC50 values ranging from 0.0167 µM to 16.69 µM), suggesting potential for similar effects .

- Metabolic Pathways : The compound is involved in various metabolic pathways related to fluorophenolic compounds degradation. It is hydroxylated by phenol hydroxylase to produce fluorocatechol, indicating its role in metabolic transformations.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific arrangement of functional groups on the benzene ring:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group, para fluorine | Potential enzyme inhibition |

| 2-Benzyl-4-fluorophenol | Benzyl group at ortho position | Moderate tyrosinase inhibition |

| 3-Fluoro-4-methylphenol | Methyl group at meta position | Lower antioxidant activity |

| 4-Fluoro-2-methoxy-3-methylphenol | Methoxy group at ortho position | Variable biological effects |

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 4-(Benzyloxy)-3-fluorophenol with high regioselectivity?

Methodological Answer :

- Benzyloxy Protection : Start with 3-fluorophenol; protect the hydroxyl group at the 4-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step ensures regioselectivity for the benzyloxy group at the 4-position .

- Fluorination Control : If fluorination is required, use electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous solvents to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Purification : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (>95% by area) .

Q. Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer :

- NMR Analysis :

- ¹H-NMR : Expect aromatic protons between δ 6.8–7.5 ppm. The benzyloxy group shows a singlet for the CH₂ group (~δ 5.1 ppm) and aromatic protons (δ 7.3–7.5 ppm). Fluorine-induced splitting may alter coupling patterns .

- ¹⁹F-NMR : A single peak near δ -110 to -120 ppm confirms the fluorine atom’s position .

- IR Spectroscopy : Look for O-H stretch (if residual phenol, ~3200 cm⁻¹), C-O-C (benzyloxy, ~1250 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 232.25 (molecular weight = 232.25 g/mol) .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Steric Hindrance : The benzyloxy group at the 4-position creates steric bulk, limiting reactivity at the adjacent 5-position. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .

- Electronic Effects : The electron-withdrawing fluorine at the 3-position deactivates the ring, slowing electrophilic substitution. Activate the substrate via Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts reactions .

- Boronate Intermediates : Convert to a boronic acid derivative (e.g., 4-(Benzyloxy)-3-fluorophenylboronic acid) for efficient coupling. Confirm boronate stability via ¹¹B-NMR .

Q. Advanced: What computational methods can predict the solvatochromic behavior of this compound derivatives?

Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model electronic transitions. Compare computed UV-Vis spectra (TD-DFT) with experimental data from solvents like DMSO or THF .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Fluorine’s electronegativity significantly shifts λmax in polar solvents .

- Validation : Cross-check with experimental fluorescence quenching studies in varying pH conditions .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent benzyl ether cleavage or oxidation .

- Light Sensitivity : Protect from UV light using amber vials; fluorine substituents may increase photolytic degradation .

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the benzyloxy group .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer :

- Reproducibility Checks :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-fluorinated or over-alkylated species). Adjust stoichiometry or catalysts accordingly .

- Meta-Analysis : Compare synthetic protocols across literature (e.g., Kanto Reagents’ catalog vs. academic syntheses) to identify critical variables .

Q. Advanced: What strategies optimize the catalytic debenzylation of this compound without compromising the fluorine substituent?

Methodological Answer :

- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor reaction to avoid over-reduction of the aromatic ring .

- Alternative Methods : Employ BCl₃ in DCM at -78°C for selective debenzylation without affecting C-F bonds .

- Kinetic Studies : Track reaction progress via in-situ IR to optimize time (typically 2–4 hrs) and minimize side reactions .

Q. Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer :

- Intermediate for Bioactive Molecules : Serve as a precursor for fluorinated chalcones or benzoxazoles with anti-inflammatory properties .

- Enzyme Inhibition Studies : Modify the phenol group to target tyrosine kinase or phosphatase enzymes. Use radiolabeled (¹⁸F) derivatives for binding assays .

- SAR Exploration : Introduce substituents at the 5-position to study steric vs. electronic effects on receptor affinity .

Q. Advanced: How does the fluorine atom in this compound influence its crystallographic packing?

Methodological Answer :

- X-ray Diffraction : Analyze single crystals (grown via slow evaporation in EtOAc/hexane). Fluorine’s van der Waals radius (1.47 Å) affects intermolecular F···H interactions .

- Hirshfeld Surfaces : Compute to visualize F···π or C-F···H-C contacts. Compare with non-fluorinated analogs to quantify packing efficiency .

- Thermal Stability : DSC/TGA data show higher melting points (e.g., ~130°C) due to enhanced crystal lattice energy .

Q. Advanced: What analytical challenges arise in quantifying trace impurities of this compound in complex matrices?

Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) with MRM transitions for high sensitivity (LOD <1 ppm). Calibrate against certified reference materials .

- Impurity Profiling : Identify residual benzyl bromide or de-fluorinated byproducts via high-resolution orbitrap MS .

- Matrix Effects : Apply standard addition in biological samples (e.g., plasma) to correct for ion suppression .

Propriétés

IUPAC Name |

3-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIGCADGAQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363420 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-25-3 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.